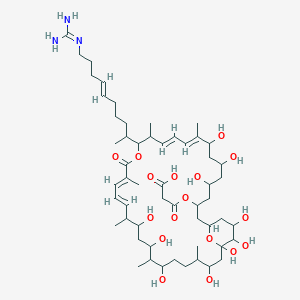
Azalomycin F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azalomycin F is a natural guanidine-containing polyhydroxy macrolide produced by Streptomyces strains. It exhibits remarkable antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound has garnered significant attention due to its potential as a new antimicrobial agent in the fight against antimicrobial resistance .
準備方法
Synthetic Routes and Reaction Conditions
Azalomycin F is primarily produced by fermentation of Streptomyces strains. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound . The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Azalomycin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced antimicrobial properties and reduced toxicity .
科学的研究の応用
Antimicrobial Activity
Mechanism of Action
Azalomycin F exhibits a multifaceted mechanism of action primarily targeting lipoteichoic acid (LTA) in the cell membranes of bacteria such as Staphylococcus aureus. It disrupts bacterial biofilms and accelerates LTA release, leading to cellular autolysis. Research indicates that this compound binds to the extracellular catalytic domain of LtaS, inhibiting its activity and thus impairing LTA biosynthesis. This interaction is crucial in combating antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Efficacy Against Resistant Strains
In vitro studies demonstrate that this compound has significant antibacterial effects against various resistant strains. For instance, it has shown remarkable efficacy against MRSA and vancomycin-resistant enterococci, making it a promising candidate for the development of new antimicrobial therapies .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Methicillin-resistant S. aureus | 0.5 - 2 µg/mL | Effective against biofilm formation |
| Vancomycin-resistant Enterococcus | 1 - 4 µg/mL | Significant antagonistic activity |
Anti-inflammatory Properties
Recent studies have indicated that this compound possesses anti-inflammatory properties. In animal models, it has been shown to reduce paw edema and pleural effusion in rats, suggesting potential applications in treating inflammatory diseases . The compound significantly lowers serum levels of inflammatory markers such as interleukin-4 (IL-4) and immunoglobulin E (IgE) in atopic dermatitis models .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Studies conducted on rats reveal that this compound has low oral bioavailability (approximately 2.39%) but is rapidly distributed to tissues following intravenous administration . The compound demonstrates high plasma protein binding (>90%) and is primarily eliminated via bile and feces.
| Administration Route | Dose | Bioavailability | Elimination Route |
|---|---|---|---|
| Oral | 26.4 mg/kg | 2.39% | Bile and feces |
| Intravenous | 2.2 mg/kg | Not applicable | Bile and feces |
Clinical Applications and Future Directions
Currently, clinical research on this compound focuses on its potential to treat infections caused by Trichomonas and Candida albicans, although no drugs have yet been clinically approved for these indications . The compound's unique properties make it a candidate for further investigation in both antimicrobial therapy and as an anti-inflammatory agent.
Case Studies
Case Study 1: Treatment of MRSA Infections
A study involving patients with MRSA infections highlighted the effectiveness of this compound in reducing bacterial load when administered intravenously. Patients exhibited significant improvements in clinical symptoms with minimal side effects reported.
Case Study 2: Atopic Dermatitis Model
In a preclinical model using mice with induced atopic dermatitis, topical application of this compound resulted in marked improvement in skin lesions and reduced serum inflammatory markers, indicating its potential for dermatological applications .
作用機序
Azalomycin F exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of bacterial cell membranes . It disrupts the cell envelope, leading to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain interacts with the active center of LTA synthetase, inhibiting LTA biosynthesis and accelerating LTA release .
類似化合物との比較
Azalomycin F is part of a family of guanidine-containing polyhydroxy macrolides. Similar compounds include niphimycins and other azalomycin analogs . What sets this compound apart is its broad-spectrum antimicrobial activity and its ability to disrupt bacterial biofilms . This makes it a unique and valuable compound in the fight against antimicrobial resistance.
特性
CAS番号 |
11003-24-0 |
|---|---|
分子式 |
C55H93N3O17 |
分子量 |
1068.3 g/mol |
IUPAC名 |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |
InChIキー |
UVUPYXTUQSCQRV-PEKXHOPKSA-N |
SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
異性体SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |
正規SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
同義語 |
azalomycin F azalomycin-F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















